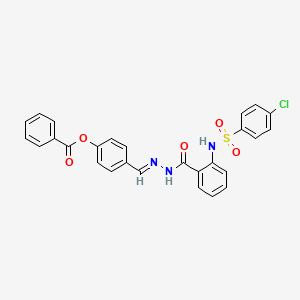
4-(2-(2-(((4-CL-Phenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-(2-(((4-CL-Phenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the sulfonyl amide: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl amide intermediate.
Benzoylation: The sulfonyl amide is then reacted with benzoyl chloride to introduce the benzoyl group.
Hydrazonation: The benzoylated intermediate undergoes a reaction with hydrazine to form the carbohydrazonoyl group.
Final coupling: The final step involves coupling the carbohydrazonoyl intermediate with a benzoate derivative to form the target compound.
Chemical Reactions Analysis
4-(2-(2-(((4-CL-Phenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, leading to amines or alcohols.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(2-(((4-CL-Phenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 4-(2-(2-(((4-CL-Phenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups are known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The carbohydrazonoyl group may also play a role in binding to specific receptors or active sites, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2-(((4-CL-Phenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate include:
4-BR-2-(2-(2-(((4-CL-Phenyl)sulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate: This compound has a bromine atom instead of a chlorine atom, which may alter its reactivity and biological activity.
Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-: This compound has an acetylamino group instead of the carbohydrazonoyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
477733-81-6 |
|---|---|
Molecular Formula |
C27H20ClN3O5S |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C27H20ClN3O5S/c28-21-12-16-23(17-13-21)37(34,35)31-25-9-5-4-8-24(25)26(32)30-29-18-19-10-14-22(15-11-19)36-27(33)20-6-2-1-3-7-20/h1-18,31H,(H,30,32)/b29-18+ |
InChI Key |
YJHKNFLJXFHJPJ-RDRPBHBLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


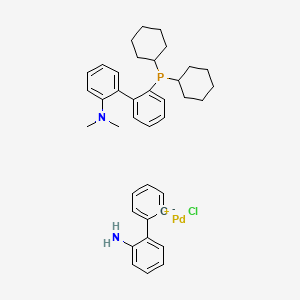
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087027.png)
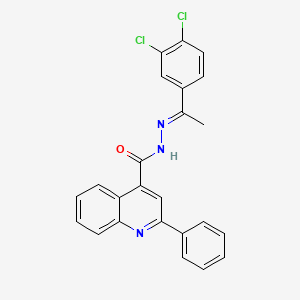
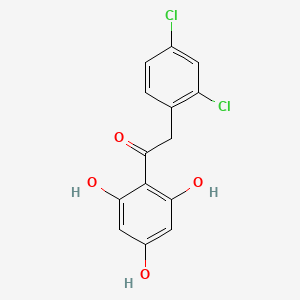
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15087045.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B15087053.png)
![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)
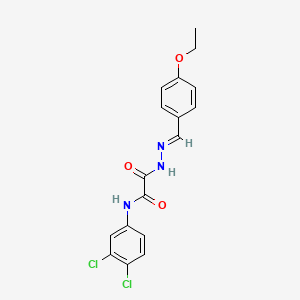
![5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B15087065.png)
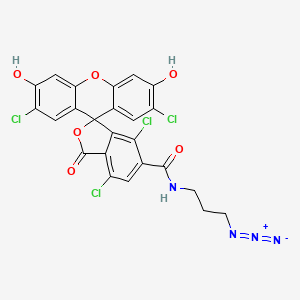
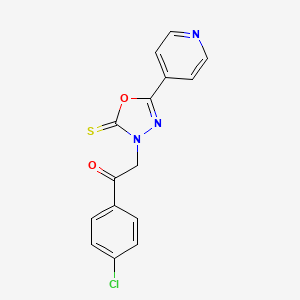
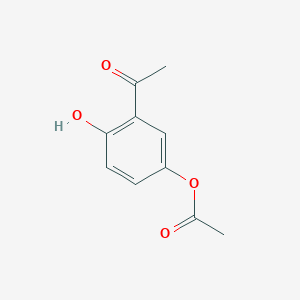
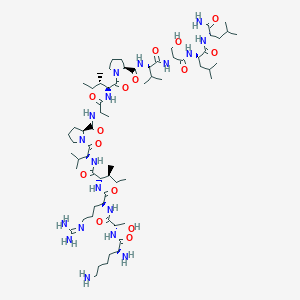
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B15087108.png)
